molecular formula C7H7NO2 B3352930 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde CAS No. 51788-26-2

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

Cat. No.: B3352930
CAS No.: 51788-26-2
M. Wt: 137.14 g/mol
InChI Key: ORYPEKNWGPTRLU-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of two aldehyde groups at the 2 and 3 positions of the pyrrole ring, along with a methyl group at the 1 position

Preparation Methods

The synthesis of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate oxidizing agent to introduce the aldehyde groups at the 2 and 3 positions. For instance, the oxidation of 1-methylpyrrole using reagents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) under controlled conditions can yield the desired dicarbaldehyde .

Chemical Reactions Analysis

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield 1-methyl-1H-pyrrole-2,3-dicarboxylic acid, while reduction with NaBH4 would produce 1-methyl-1H-pyrrole-2,3-dimethanol.

Scientific Research Applications

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde exerts its effects is largely dependent on its interactions with biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe the activity of various biomolecules .

Comparison with Similar Compounds

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can be compared with other pyrrole derivatives, such as:

The unique positioning of the aldehyde groups and the presence of the methyl group in this compound confer distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-methylpyrrole-2,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYPEKNWGPTRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496444
Record name 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51788-26-2
Record name 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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